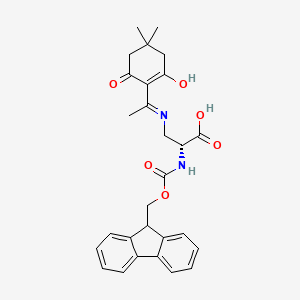

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H30N2O6 and its molecular weight is 490,56 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid, often referred to as Fmoc-L-Ala(4,4-dimethyl-2,6-dioxocyclohexylidene)-NH2, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure

The compound features a fluorenyl group, a methoxycarbonyl moiety, and a complex side chain including a dioxocyclohexylidene structure. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Fluorene derivatives have shown promise against various bacterial strains. For instance, studies on related fluorene compounds demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Certain fluorenone derivatives have been identified as potential topoisomerase inhibitors, which are crucial in cancer treatment. The introduction of specific substituents has been shown to enhance their antiproliferative activity .

- Enzyme Inhibition : Compounds similar to Fmoc-L-Ala(4,4-dimethyl-2,6-dioxocyclohexylidene)-NH2 have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis, indicating potential use in treating resistant strains .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Fluorenyl Moiety : The fluorenyl group is introduced through a coupling reaction with appropriate precursors.

- Carbamoylation : The methoxycarbonyl group is added via carbamate formation.

- Side Chain Attachment : The dioxocyclohexylidene side chain is synthesized and attached through amide bond formation.

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

- Antimicrobial Studies : A series of O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives were tested for antimicrobial activity. Results indicated that structural modifications significantly influenced their efficacy against bacterial biofilms .

- Anticancer Activity : Research on 9-fluorenone derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. This suggests that the fluorenone scaffold could be optimized for better therapeutic outcomes .

- Mechanistic Insights : Studies involving molecular docking have provided insights into how these compounds interact with specific biological targets, enhancing our understanding of their mechanisms of action .

Data Summary

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

- The Fmoc group is widely used for the protection of amino groups during peptide synthesis. The ability to easily remove the Fmoc group under mild basic conditions allows for the sequential addition of amino acids to form peptides without side reactions that could occur with other protecting groups .

Non-Natural Amino Acids

- This compound can be utilized to introduce non-natural amino acids into peptides. Non-natural amino acids can enhance the stability, bioactivity, and specificity of peptides in therapeutic applications .

Drug Development

Potential Therapeutic Applications

- Compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid are being investigated for their potential roles in drug development, particularly in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders .

Targeting Mechanisms

- The structural modifications provided by this compound may allow for enhanced interaction with biological targets, leading to improved efficacy and reduced side effects in drug formulations .

Bioconjugation

Linker Applications

- The compound can serve as a versatile linker in bioconjugation strategies, enabling the attachment of drugs or imaging agents to biomolecules. This application is critical for developing targeted therapies and diagnostic tools in precision medicine .

Research Studies and Case Studies

Case Study: Peptide Therapeutics

- Research has demonstrated the use of Fmoc-protected non-natural amino acids in the design of peptide therapeutics that exhibit enhanced metabolic stability and biological activity. For instance, studies involving peptide analogs containing this compound have shown promising results in modulating immune responses .

Synthesis Methodologies

- Various synthetic methodologies have been developed to efficiently synthesize this compound and its derivatives. These methodologies often emphasize reducing the number of steps and improving yields compared to traditional methods, making them more suitable for large-scale applications .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPBZQFNSMWQIL-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673969 |

Source

|

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210830-03-8 |

Source

|

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.